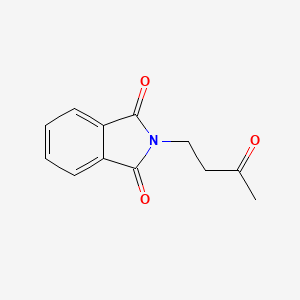
N-(3-Oxobutyl)phtalimide
Vue d'ensemble
Description
“N-(3-Oxobutyl)phthalimide” is an organic compound with the IUPAC name 2-(3-oxobutyl)-1H-isoindole-1,3(2H)-dione . It has a molecular weight of 217.22 .
Synthesis Analysis
The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydrides at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
The molecular formula of “N-(3-Oxobutyl)phthalimide” is C12H11NO3 . The InChI code is 1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 .Chemical Reactions Analysis
Phthalimides are suitable protective groups for amino acids in peptide synthesis . They can be alkylated by primary, secondary, or benzyl groups in a Mitsunobu reaction .Physical And Chemical Properties Analysis
“N-(3-Oxobutyl)phthalimide” is a solid at room temperature . It has a density of 1.275g/cm³ and a boiling point of 366.8ºC at 760 mmHg .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de phtalimide, tels que le N-(3-Oxobutyl)phtalimide, ont montré un potentiel dans le traitement du cancer . Une série de nouveaux dérivés de phtalimido-thiazolidine-2-4-dione ont été synthétisés et évalués pour leurs activités antinéoplasiques contre les cellules cancéreuses . L'un des composés synthétisés, FT-12, a présenté une activité antiproliférative contre les cellules Panc-1, Sk-mel-28 et PC-3 . Il a réduit la capacité à former de nouveaux clones et induit un arrêt en phase S, suggérant que les dérivés de phtalimido-thiazolidine pourraient être utiles en thérapie anticancéreuse .
Synthèse pharmaceutique
Les hétérocycles de N-isoindoline-1,3-dione, qui comprennent le this compound, ont été utilisés en synthèse pharmaceutique . La combinaison de noyaux pharmacophoriques distincts dans une entité chimique, un processus connu sous le nom d'hybridation moléculaire, a été une stratégie pour le développement de nouveaux médicaments .
Herbicides
Ces composés ont également trouvé des applications dans le développement d'herbicides . Leur structure chimique et leur réactivité uniques les rendent appropriés à cet effet .
Colorants et teintures
Les hétérocycles de N-isoindoline-1,3-dione sont utilisés dans la production de colorants et de teintures . Leur nature aromatique et la présence de groupes carbonyle aux positions 1 et 3 contribuent à leurs propriétés de production de couleur .
Additifs pour polymères
Ces composés ont été utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés du polymère, le rendant plus adapté à des applications spécifiques .
Synthèse organique
Les hétérocycles de N-isoindoline-1,3-dione sont utilisés en synthèse organique . Ils peuvent servir de blocs de construction dans la synthèse de molécules organiques complexes .
Matériaux photochromiques
Ces composés ont trouvé des applications dans le développement de matériaux photochromiques . Ce sont des matériaux qui changent de couleur en réponse à la lumière .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-(3-Oxobutyl)phthalimide, also known as 2-(3-OXOBUTYL)ISOINDOLINE-1,3-DIONE, is a complex compound with a wide range of potential targets. Similar compounds such as isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 .
Mode of Action
The mode of action of N-(3-Oxobutyl)phthalimide involves its interaction with its targets, leading to various biochemical changes. For instance, N-oxyphthalimides, a related group of compounds, can produce oxygen radicals upon 1-electron reduction . This process leads to the decomposition of the intermediate radical anion via the N―O bond cleavage .
Biochemical Pathways
Phthalates, a related group of compounds, are known to disrupt the endocrine system, affecting reproductive health and physical development . In the degradation of phthalates, phthalic acid is reported to be the intermediate product .
Pharmacokinetics
The most active isoindoline derivative tested in one study demonstrated high stability under physiological conditions .
Result of Action
Isoindoline-1,3-dione derivatives have been found to exhibit antiproliferative activity against certain human cancer cell lines .
Propriétés
IUPAC Name |
2-(3-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTXCMXICQNNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302891 | |
| Record name | N-(3-Oxobutyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3783-77-5 | |
| Record name | 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3783-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 154919 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003783775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3783-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Oxobutyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-oxobutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
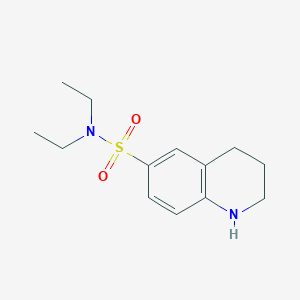
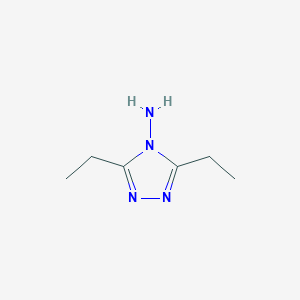

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)
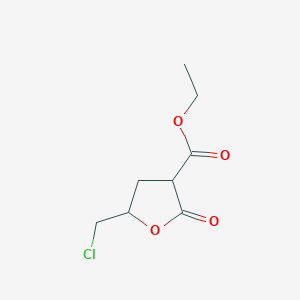

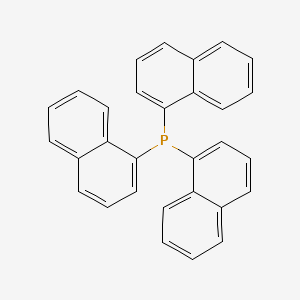
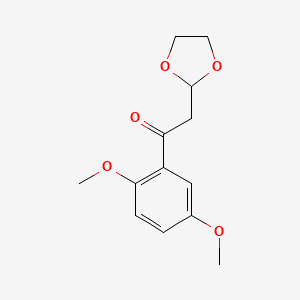
![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)

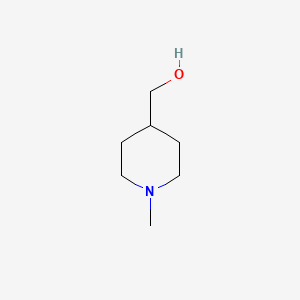
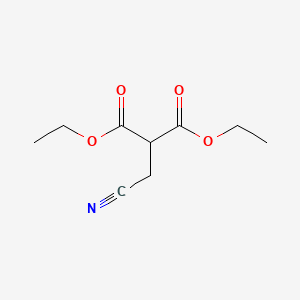
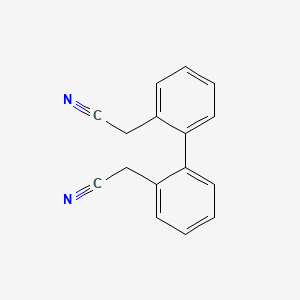
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
